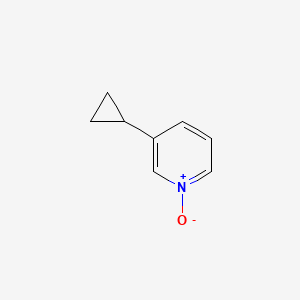

3-Cyclopropylpyridine 1-oxide

Description

Properties

CAS No. |

188918-73-2 |

|---|---|

Molecular Formula |

C8H9NO |

Molecular Weight |

135.166 |

IUPAC Name |

3-cyclopropyl-1-oxidopyridin-1-ium |

InChI |

InChI=1S/C8H9NO/c10-9-5-1-2-8(6-9)7-3-4-7/h1-2,5-7H,3-4H2 |

InChI Key |

LBZYCFVOGHXGIT-UHFFFAOYSA-N |

SMILES |

C1CC1C2=C[N+](=CC=C2)[O-] |

Synonyms |

Pyridine, 3-cyclopropyl-, 1-oxide (9CI) |

Origin of Product |

United States |

Foundational & Exploratory

Chemical properties and stability of 3-Cyclopropylpyridine 1-oxide

Technical Monograph: Chemical Properties and Stability of 3-Cyclopropylpyridine 1-oxide

Executive Summary

3-Cyclopropylpyridine 1-oxide (CAS: 188918-73-2) is a specialized heterocyclic intermediate utilized primarily in the synthesis of pharmaceutical agents, particularly kinase inhibitors and GPCR ligands. The introduction of the cyclopropyl group at the 3-position imparts unique steric and electronic properties, enhancing metabolic stability compared to isopropyl analogs while maintaining lipophilicity.

This guide details the physicochemical profile, synthesis, and reactivity of 3-cyclopropylpyridine 1-oxide, with a specific focus on its utility as a "chemical handle" for regioselective functionalization of the pyridine ring.

Chemical Identity & Physicochemical Properties

The N-oxide functionality significantly alters the dipole moment and reactivity of the parent pyridine, activating the 2- and 6-positions toward nucleophilic attack while rendering the 4-position susceptible to electrophilic substitution (though less so than the parent pyridine due to the formal positive charge on nitrogen).

| Property | Data | Source/Note |

| CAS Number | 188918-73-2 | [1] |

| IUPAC Name | 3-cyclopropyl-1λ⁵-pyridin-1-one | |

| Molecular Formula | C₈H₉NO | |

| Molecular Weight | 135.16 g/mol | |

| Appearance | Off-white to pale yellow solid/oil | Analogous N-oxides are typically low-melting solids.[1] |

| LogP (Predicted) | ~0.8 - 1.2 | Lower than parent pyridine due to N-O polarity. |

| H-Bond Acceptors | 2 (N-O oxygen) | |

| Polar Surface Area | ~26 Ų |

Stability Profile:

-

Thermal: Generally stable up to ~100°C. Above this, N-oxides can undergo rearrangement (Meisenheimer) or deoxygenation.

-

Cyclopropyl Ring: The cyclopropyl group is robust under standard oxidative conditions (mCPBA, H₂O₂) but is sensitive to strong acid catalysis or radical conditions which can trigger ring-opening.

Synthesis & Experimental Protocol

The most reliable synthesis involves the direct oxidation of 3-cyclopropylpyridine using m-chloroperoxybenzoic acid (mCPBA). This method avoids the harsh acidic conditions of H₂O₂/AcOH, preserving the cyclopropyl ring.

Protocol: Oxidation via mCPBA

Reagents:

-

3-Cyclopropylpyridine (1.0 eq)[2]

-

m-CPBA (1.1 - 1.2 eq, 70-75% purity)

-

Dichloromethane (DCM) (Solvent, 10 mL/g substrate)

-

Saturated NaHCO₃ solution

Step-by-Step Methodology:

-

Dissolution: Dissolve 3-cyclopropylpyridine in DCM in a round-bottom flask. Cool to 0°C using an ice bath.

-

Addition: Add m-CPBA portion-wise over 30 minutes. Reasoning: Exothermic control prevents thermal decomposition and minimizes side reactions.

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12–16 hours. Monitor via TLC (typically 10% MeOH in DCM) or LC-MS.[2]

-

Workup (Critical):

-

Quench excess peroxide with 10% Na₂SO₃ solution.

-

Wash the organic layer vigorously with saturated NaHCO₃ (3x) to remove m-chlorobenzoic acid byproduct.

-

Self-Validation: The aqueous wash must remain basic (pH > 8) to ensure complete removal of the acid.

-

-

Purification: Dry over Na₂SO₄, filter, and concentrate. If necessary, purify via column chromatography (Gradient: DCM → 5% MeOH/DCM).

Reactivity & Functionalization Pathways[3][4][5][6]

The N-oxide moiety serves as a temporary activating group. It allows for functionalization at the C2 and C6 positions—transformations that are difficult on the parent pyridine.

Key Reaction Pathways

-

Boekelheide Rearrangement: Treatment with acetic anhydride (Ac₂O) leads to [3,3]-sigmatropic rearrangement, installing an acetoxy group at the C2 position. This is a primary route to 2-hydroxymethyl-3-cyclopropylpyridine derivatives.

-

Deoxygenative Chlorination: Reaction with POCl₃ converts the N-oxide to a 2-chloro- or 4-chloropyridine. The regioselectivity is influenced by the steric bulk of the cyclopropyl group at C3, typically favoring C6 or C2 chlorination.

Pathway Visualization

Figure 1: Synthetic utility of 3-cyclopropylpyridine 1-oxide, highlighting oxidation and subsequent functionalization pathways.

Stability & Handling (Safety)

-

Shock Sensitivity: Unlike some nitro compounds, pyridine N-oxides are generally not shock-sensitive, but they are energetic. Avoid heating crude reaction mixtures containing excess peroxides.

-

Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.

-

Incompatibility: Incompatible with strong reducing agents (e.g., LiAlH₄, which reduces it back to the pyridine) and acid chlorides (unless reaction is intended).

References

-

Striela, R. (2017). Synthesis and Properties of Pyridine Derivatives. Vilnius University. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-Cyclopropylpyridine 1-oxide: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclopropylpyridine 1-oxide is a heterocyclic compound that, while not extensively documented in readily available chemical catalogs, represents a molecule of significant interest for medicinal chemistry and drug development. Its structure combines the features of a pyridine N-oxide with a cyclopropyl moiety. The pyridine N-oxide functionality is known to modulate the electronic properties of the pyridine ring, influencing its reactivity and metabolic stability, and can also act as a hydrogen bond acceptor. The cyclopropyl group is a well-regarded "bioisostere" in drug design, often introduced to improve metabolic stability, enhance potency, and fine-tune lipophilicity. This guide provides a comprehensive overview of the probable synthesis, molecular characteristics, and potential applications of 3-Cyclopropylpyridine 1-oxide, based on established chemical principles and data from analogous structures.

Molecular Data and Physicochemical Properties

As of the writing of this guide, a specific CAS number for 3-Cyclopropylpyridine 1-oxide has not been found in major chemical databases, suggesting it is not a commercially available compound and would require custom synthesis. However, its fundamental molecular properties can be calculated.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO | Calculated |

| Molecular Weight | 135.16 g/mol | Calculated |

| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds |

| Solubility | Expected to be soluble in polar organic solvents | Inferred from similar compounds |

| CAS Number | Not available | - |

The introduction of the N-oxide group generally increases the polarity and water solubility of a pyridine compound. The cyclopropyl group is lipophilic, so the overall solubility of 3-Cyclopropylpyridine 1-oxide would be a balance of these two opposing characteristics.

Synthesis of 3-Cyclopropylpyridine 1-oxide

The synthesis of 3-Cyclopropylpyridine 1-oxide would start from the precursor, 3-cyclopropylpyridine. The most common and reliable method for the N-oxidation of pyridines is the use of a peroxy acid. A typical laboratory-scale synthesis is outlined below.

Experimental Protocol: N-Oxidation of 3-Cyclopropylpyridine

Reagents and Materials:

-

3-Cyclopropylpyridine

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve 1 equivalent of 3-cyclopropylpyridine in dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Oxidizing Agent: Slowly add a solution of 1.1 to 1.5 equivalents of meta-chloroperoxybenzoic acid (m-CPBA) in DCM to the cooled solution of 3-cyclopropylpyridine. The slow addition is crucial to control the exothermic reaction.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, quench the excess m-CPBA by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield pure 3-Cyclopropylpyridine 1-oxide.

Synthetic Workflow Diagram

Caption: Synthetic workflow for the preparation of 3-Cyclopropylpyridine 1-oxide.

Potential Applications in Drug Development

The unique structural combination of a pyridine N-oxide and a cyclopropyl group suggests several potential applications for 3-Cyclopropylpyridine 1-oxide in drug discovery and development.

-

Metabolic Blocking: The cyclopropyl group is often used to block sites of metabolism on an aromatic ring. The N-oxide itself can alter the metabolic profile of the pyridine ring. The combination could lead to compounds with improved pharmacokinetic properties.

-

Modulation of Physicochemical Properties: As a synthetic intermediate, 3-Cyclopropylpyridine 1-oxide could be used to introduce the cyclopropyl-N-oxide-pyridyl moiety into a larger molecule, thereby fine-tuning its solubility, lipophilicity, and hydrogen bonding capacity.

-

Bioisosteric Replacement: The cyclopropyl group can act as a bioisostere for other chemical groups, such as a vinyl or carbonyl group, potentially leading to improved biological activity or reduced side effects.

-

Novel Scaffolds: This compound can serve as a building block for the synthesis of more complex heterocyclic systems, which are of high interest in the search for new therapeutic agents. The N-oxide can facilitate further functionalization of the pyridine ring.

Safety and Handling

Specific safety and toxicity data for 3-Cyclopropylpyridine 1-oxide are not available. Therefore, it should be handled with the care afforded to a new chemical entity. General precautions for handling substituted pyridine N-oxides should be followed:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[1]

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water.[1] If inhaled, move to fresh air. If ingested, seek medical attention.[1]

Conclusion

3-Cyclopropylpyridine 1-oxide is a potentially valuable, yet underexplored, molecule for chemical and pharmaceutical research. While not commercially available, its synthesis is straightforward based on established N-oxidation methodologies. The combination of the metabolically robust cyclopropyl group and the electronically modulating N-oxide function makes it an attractive building block for the design of novel therapeutic agents with potentially enhanced pharmacokinetic and pharmacodynamic profiles. Further research into the synthesis and biological evaluation of derivatives of 3-Cyclopropylpyridine 1-oxide is warranted to fully explore its potential in drug discovery.

References

Sources

Synthesis of 3-Cyclopropylpyridine 1-oxide from 3-cyclopropylpyridine

Executive Summary

The synthesis of 3-cyclopropylpyridine 1-oxide (CAS: 10274-72-3) is a pivotal transformation in medicinal chemistry, particularly for activating the pyridine ring toward electrophilic substitution (e.g., nitration at C-4) or nucleophilic displacement (at C-2/C-6). While the cyclopropyl moiety provides significant lipophilicity and metabolic stability, it introduces a risk of ring-opening under harsh acidic or radical conditions.

This guide details two validated protocols:

-

Method A (

-CPBA): The "Gold Standard" for laboratory-scale synthesis, prioritizing high conversion and mild conditions. -

Method B (

/Acetic Acid): A scalable, atom-economical approach suitable for multi-gram to kilogram batches.

Mechanistic Principles

The N-oxidation of pyridine is an electrophilic oxidation. The nitrogen lone pair attacks the electrophilic oxygen of the peracid. Unlike simple amines, the pyridine nitrogen is part of an aromatic system, reducing its nucleophilicity (

Reaction Mechanism (DOT Visualization)

The following diagram illustrates the concerted transition state where the peracid transfers oxygen to the pyridine nitrogen.

Figure 1: Mechanism of electrophilic N-oxidation via peracid butterfly transition state.

Experimental Protocols

Method A: -CPBA Oxidation (Lab Scale)

Best for: Small scale (<10g), high value intermediates, rapid optimization.

Primary Challenge: Removal of

Reagents

-

Substrate: 3-Cyclopropylpyridine (1.0 equiv)

-

Oxidant:

-CPBA (meta-chloroperbenzoic acid), 70-77% purity (1.1 - 1.2 equiv) -

Solvent: Dichloromethane (DCM) or Chloroform (

) -

Quench: 10%

or -

Wash: Saturated

or 1M

Step-by-Step Protocol

-

Dissolution: Dissolve 3-cyclopropylpyridine (e.g., 1.19 g, 10 mmol) in DCM (20 mL). Cool the solution to

in an ice bath.-

Why: Cooling mitigates the exotherm of the initial addition and prevents potential radical side reactions on the cyclopropyl ring.

-

-

Addition: Dissolve

-CPBA (1.1 equiv based on active oxygen content) in DCM (15 mL) and add dropwise over 15–20 minutes.-

Note: If

-CPBA is added as a solid, ensure vigorous stirring to prevent localized "hot spots."

-

-

Reaction: Remove the ice bath and stir at Room Temperature (RT) for 3–6 hours. Monitor by TLC (Dragendorff stain) or LCMS.

-

Quench: Add 10% aqueous

(10 mL) and stir for 15 minutes to destroy excess peroxide. Test with starch-iodide paper (should be negative). -

Purification (Critical Step):

-

Transfer to a separatory funnel.

-

Wash 1: Wash organic layer with 1M

( -

Causality: The byproduct

-CBA is an acid ( -

Wash 2: Brine wash.

-

Dry: Dry over anhydrous

, filter, and concentrate in vacuo.

-

Method B: Hydrogen Peroxide / Acetic Acid (Scale-Up)

Best for: Large scale (>50g), "Green" chemistry requirements, cost reduction. Primary Challenge: Safety (peracetic acid formation) and reaction time.

Reagents

-

Substrate: 3-Cyclopropylpyridine (1.0 equiv)

-

Oxidant: 30–35% Aqueous

(1.5 – 2.0 equiv) -

Solvent/Catalyst: Glacial Acetic Acid (AcOH) (5–10 volumes)

Step-by-Step Protocol

-

Preparation: Dissolve 3-cyclopropylpyridine in Glacial AcOH.

-

Addition: Add

(30%) dropwise at RT. -

Activation: Heat the mixture to

. -

Duration: Stir for 8–12 hours. Conversion is often slower than

-CPBA. -

Workup:

-

Cool to RT.

-

Concentrate the mixture to

volume to remove most AcOH. -

Dilute with water and neutralize with solid

until pH -

Extract with Ethyl Acetate or DCM (

). -

Dry and concentrate.[5]

-

Process Logic & Troubleshooting

The following decision tree guides the researcher through critical checkpoints during the synthesis.

Figure 2: Operational decision tree for oxidant selection and reaction monitoring.

Data & Characterization

Comparison of Methods

| Feature | Method A ( | Method B ( |

| Yield | High (85–95%) | Moderate-High (75–90%) |

| Reaction Time | Fast (3–6 h) | Slow (8–16 h) |

| Atom Economy | Poor (Generates | Excellent (Generates |

| Purification | Extraction (Basic wash) | Extraction (Neutralization req.) |

| Safety | Shock sensitive solid | Exothermic liquid handling |

Analytical Profile

The formation of the N-oxide induces specific shifts in the NMR spectrum due to the change in electron density on the pyridine ring.

-

Physical State: Hygroscopic off-white solid or viscous oil.

-

Mass Spectrometry (ESI):

(Calculated for -

NMR (Diagnostic Shifts in

-

2-H (Ortho to N): Significant downfield shift (

8.0 – 8.2 ppm) compared to starting material, but less deshielded than pyridinium salts due to the back-donation of the oxygen anion. -

6-H (Ortho to N): Similar downfield shift (

8.0 – 8.2 ppm). -

Cyclopropyl Ring: The multiplets at

0.6–1.0 ppm remain intact, confirming the ring survived the oxidation.

-

-

TLC: Significant drop in

(more polar). Visualizes with UV and stains strongly orange with Dragendorff reagent.

References

-

Yarkali, A. et al. (2025). Selective oxidation of pyridine to pyridine-N-oxide with hydrogen peroxide over Ti-MWW catalyst. ResearchGate. Link

-

Varala, R. et al. (2024). Metal-free Oxidations with m-CPBA: An Octennial Update. Bentham Science. Link

-

Organic Syntheses. (1953). Pyridine-N-oxide.[4][5][6][7][8][9][10][11][12][13] Org. Synth. 1953, 33, 79. Link

-

Palav, A. et al. (2018). The m-CPBA–NH3(g) System: A Safe and Scalable Alternative for the Manufacture of (Substituted) Pyridine and Quinoline N-Oxides. Organic Process Research & Development. Link

Sources

- 1. Facile synthesis and antiproliferative activity of new 3-cyanopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Pyridine-N-oxide(694-59-7) 1H NMR spectrum [chemicalbook.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. EP2866562B1 - Pyridine n-oxides and processes for their preparation - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Pyridine N-Oxide | C5H5NO | CID 12753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pp.bme.hu [pp.bme.hu]

- 12. A kind of preparation method of 3-cyano-pyridine n-oxide - Eureka | Patsnap [eureka.patsnap.com]

- 13. CN103570617B - A kind of preparation method of 3-cyano group-pyridine N-oxides - Google Patents [patents.google.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Cyclopropylpyridine 1-oxide

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Cyclopropylpyridine 1-oxide. Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the spectral features of this heterocyclic compound, underpinned by established principles of NMR spectroscopy. We will delve into the influence of the N-oxide functionality and the cyclopropyl substituent on the chemical shifts and coupling constants of the pyridine ring system.

Introduction: The Significance of Pyridine N-Oxides

Pyridine N-oxides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science. The N-oxide group, with its dual role as a π-electron donor and acceptor, profoundly influences the electronic properties of the pyridine ring, often enhancing biological activity and modifying physical characteristics.[1] The introduction of a cyclopropyl group at the 3-position further modulates the molecule's steric and electronic profile, making a thorough understanding of its structure through NMR spectroscopy essential for its application.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The following protocol outlines the steps for obtaining high-quality ¹H and ¹³C NMR spectra of 3-Cyclopropylpyridine 1-oxide.

1. Sample Preparation:

-

Solvent Selection: The choice of solvent is critical as it can influence chemical shifts.[2][3] Deuterated chloroform (CDCl₃) is a common initial choice for its ability to dissolve a wide range of organic compounds. For compounds with different solubility profiles, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ may be used.

-

Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining good quality spectra.

-

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).

2. NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

A standard single-pulse experiment is used.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-64, depending on the sample concentration.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

-

Typical spectral width: 0 to 160 ppm.

-

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation delay: 2-5 seconds.

-

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 3-Cyclopropylpyridine 1-oxide is expected to show distinct signals for the pyridine ring protons and the cyclopropyl group protons. The N-oxide group generally causes a downfield shift of the α- and γ-protons of the pyridine ring due to its electron-withdrawing nature.

Predicted Chemical Shifts and Coupling Constants:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | 8.1 - 8.3 | d | ~1.5 (⁴J) |

| H-6 | 8.0 - 8.2 | d | ~6.0 (³J) |

| H-4 | 7.1 - 7.3 | dd | ~7.5 (³J), ~1.5 (⁴J) |

| H-5 | 7.0 - 7.2 | dd | ~7.5 (³J), ~6.0 (³J) |

| H-1' (cyclopropyl) | 1.8 - 2.0 | m | - |

| H-2'/H-3' (cyclopropyl) | 0.8 - 1.2 | m | - |

Interpretation:

-

Aromatic Region: The protons on the pyridine ring will appear in the aromatic region of the spectrum. H-2 and H-6, being ortho to the N-oxide, are expected to be the most deshielded.[4][5] The cyclopropyl group at the 3-position will influence the precise chemical shifts of the adjacent protons (H-2 and H-4).

-

Aliphatic Region: The cyclopropyl protons will be found in the upfield region, characteristic of strained ring systems.[6][7] The methine proton (H-1') will be a multiplet due to coupling with the adjacent methylene protons. The methylene protons (H-2'/H-3') will also appear as complex multiplets due to both geminal and vicinal coupling.[8]

Visualizing the Structure:

Caption: Molecular structure of 3-Cyclopropylpyridine 1-oxide.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The N-oxide group and the cyclopropyl substituent will have predictable effects on the chemical shifts of the pyridine ring carbons.

Predicted Chemical Shifts:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 145 - 150 |

| C-6 | 138 - 142 |

| C-4 | 125 - 130 |

| C-5 | 124 - 128 |

| C-3 | 130 - 135 |

| C-1' (cyclopropyl) | 10 - 15 |

| C-2'/C-3' (cyclopropyl) | 5 - 10 |

Interpretation:

-

Aromatic Carbons: The carbons of the pyridine ring will resonate in the downfield region. C-2 and C-6, being adjacent to the nitrogen, will be significantly affected by the N-oxidation. The presence of the electron-donating cyclopropyl group at the C-3 position will cause a slight upfield shift for C-3 and potentially for C-5, while C-2 and C-4 may experience a slight downfield shift.[1]

-

Aliphatic Carbons: The cyclopropyl carbons will appear at very high field, a characteristic feature of these strained rings.[6][7] The methine carbon (C-1') will be further downfield than the methylene carbons (C-2'/C-3').

Workflow for Spectral Assignment:

Caption: A typical workflow for complete NMR spectral assignment.

Conclusion

The ¹H and ¹³C NMR spectra of 3-Cyclopropylpyridine 1-oxide are predicted to show characteristic features arising from the interplay of the N-oxide functionality and the cyclopropyl substituent. The analysis presented in this guide, based on established NMR principles and data from related compounds, provides a robust framework for the interpretation of the experimental spectra. For unambiguous assignment, two-dimensional NMR techniques such as COSY, HSQC, and HMBC are highly recommended.

References

-

SciSpace. (2012, June 26). Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. [Link]

-

Gajeles, G., Lee, K.-K., & Lee, S. H. (n.d.). Supporting Information - Maleic Anhydride Derivatives as Catalysts for N-oxidation of Pyridine using Hydrogen Peroxide. The Royal Society of Chemistry. [Link]

-

Fung, B. M., & Poon, C.-D. (n.d.). 1 H and 2 H NMR spectra of pyridine and pyridine- N -oxide in liquid crystalline phase. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 1H–1H long range couplings in fused cyclopropanes. NMR spectral assignment and conformation of 17,18-cyclosteroids. Royal Society of Chemistry. [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). [Link]

-

DTIC. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. [Link]

-

PubChem. (n.d.). Pyridine N-Oxide. [Link]

-

SciELO Argentina. (n.d.). Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol. [Link]

-

ResearchGate. (n.d.). 1 H NMR Spectra. Part 28: Proton chemical shifts and couplings in three-membered rings. A ring current model for cyclopropane and a novel dihedral angle dependence for 3JHH couplings involving the epoxy proton. [Link]

-

ACS Publications. (2012, August 9). Hydrogen Bonding in Pyridine N-Oxide/Acid Systems: Proton Transfer and Fine Details Revealed by FTIR, NMR, and X-ray Diffraction. The Journal of Physical Chemistry A. [Link]

-

Caltech Authors. (1963, October 1). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. [Link]

-

Gajeles, G., Kim, S. M., Yoo, J.-C., Lee, K.-K., & Lee, S. H. (n.d.). Recyclable Anhydride Catalyst for H2O2 Oxidation: N-oxidation of Pyridine Derivatives - Supporting Information. The Royal Society of Chemistry. [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum for compound 3 in pyridine-d 5. [Link]

-

ResearchGate. (n.d.). Solvent Effects on Nitrogen Chemical Shifts. [Link]

-

ResearchGate. (n.d.). 13C NMR spectra of compound 1. [Link]

- Unknown Source. (n.d.). Coupling constants for 1H and 13C NMR.

-

Wiley Online Library. (n.d.). Study of solvent effects on the nitrogen NMR shieldings of some indolizines. [Link]

-

Arkivoc. (n.d.). 13C magic angle spinning of two solid organic free radicals derived from 4,5-dihydro-1H. [Link]

-

PMC. (n.d.). Facile synthesis and antiproliferative activity of new 3-cyanopyridines. [Link]

- Unknown Source. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY - Part Two: Carbon-13 Spectra, Including Heteronuclear Coupling with Other Nuclei.

-

ResearchGate. (n.d.). 1 H NMR spectrum of pyridine oxidation product. [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of triphenylpyridines via oxidative cyclization reaction using Sr-doped LaCoO3 perovskite as a recyclable heterogeneou. [Link]

-

DOI. (n.d.). Asymmetric Synthesis of Spiro-3,3'-cyclopropyl Oxindoles via Vinylogous Michael Initiated Ring Closure (MIRC) Reaction. [Link]

-

ResearchGate. (2023, March 15). Synthesis, crystal structure and thermal behavior of tetrakis(3-cyanopyridine N-oxide-κO)bis(thiocyanato-κN)cobalt(II), which shows strong pseudosymmetry. [https://www.researchgate.net/publication/369317544_Synthesis_crystal_structure_and_thermal_behavior_of_tetrakis3-cyanopyridine_N-oxide-kObisthiocyanato-kN cobaltII_which_shows_strong_pseudosymmetry]([Link] cobaltII_which_shows_strong_pseudosymmetry)

-

Eureka | Patsnap. (2016, May 4). A kind of preparation method of 3-cyano-pyridine n-oxide. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol [scielo.org.ar]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. authors.library.caltech.edu [authors.library.caltech.edu]

- 8. researchgate.net [researchgate.net]

Literature review on cyclopropyl-substituted pyridine N-oxides

An In-Depth Technical Guide to the Synthesis, Reactivity, and Application of Cyclopropyl-Substituted Pyridine N-Oxides

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic combination of the cyclopropyl ring and the pyridine N-oxide functionality creates a unique chemical scaffold with significant potential in medicinal chemistry and organic synthesis. The cyclopropyl group, a well-regarded "metabolic blocker" and conformational constraint, introduces favorable pharmacokinetic properties. Simultaneously, the pyridine N-oxide moiety enhances aqueous solubility, modulates electronic properties for synthetic transformations, and can act as a hypoxia-activated prodrug trigger. This guide provides a comprehensive overview of the synthesis, chemical reactivity, and strategic applications of cyclopropyl-substituted pyridine N-oxides, offering field-proven insights and detailed experimental protocols for the modern researcher.

Introduction: A Union of Strategic Moieties

In the landscape of drug discovery, the pursuit of molecules with optimized ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is paramount. Two structural motifs have independently proven to be exceptionally valuable: the cyclopropyl group and the pyridine N-oxide.

-

The Cyclopropyl Group: This three-membered carbocycle is more than a simple cycloalkane. Its significant ring strain (27.5 kcal/mol) and unique orbital hybridization (high p-character in its C-C bonds) impart alkene-like properties. In medicinal chemistry, it is prized for its ability to enhance metabolic stability by replacing vulnerable alkyl groups, as the C-H bonds on a cyclopropyl ring have a higher bond dissociation energy, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[1] It also provides conformational rigidity, locking in bioactive conformations and improving target affinity.[1]

-

The Pyridine N-Oxide (PNO): The introduction of an N-oxide group to a pyridine ring profoundly alters its physicochemical and reactive profile. The highly polar N-O bond is a strong hydrogen bond acceptor, which can significantly increase a molecule's aqueous solubility and improve its pharmacokinetic profile.[2] From a synthetic standpoint, the N-oxide activates the pyridine ring, facilitating nucleophilic and electrophilic substitutions at the C2 and C4 positions—reactions that are often challenging on the parent pyridine.[2][3] Furthermore, the PNO moiety is a key component in hypoxia-activated prodrugs (HAPs), where the low-oxygen environment of solid tumors triggers enzymatic reduction of the N-oxide, releasing a cytotoxic agent.[4]

This guide explores the powerful synergy achieved by combining these two moieties. We will delve into the synthetic pathways to access these hybrid structures, predict and explain their unique reactivity, and showcase their potential in modern drug development.

Synthesis of Cyclopropyl-Substituted Pyridine N-Oxides

The primary route to cyclopropyl-substituted pyridine N-oxides is the direct oxidation of the corresponding cyclopropyl-pyridine. The nitrogen atom of the pyridine ring is nucleophilic and readily attacked by electrophilic oxidizing agents.

Common Oxidation Reagents and Mechanistic Rationale

Several reagents are effective for the N-oxidation of pyridines. The choice of oxidant is often dictated by substrate tolerance, scale, and safety considerations.

-

Peroxy Acids (e.g., m-CPBA): meta-Chloroperoxybenzoic acid (m-CPBA) is a reliable and widely used reagent for N-oxidation. The reaction proceeds via a straightforward electrophilic attack of the peroxy acid's terminal oxygen atom on the pyridine nitrogen. It is effective for a wide range of substituted pyridines, including those with electron-donating or -withdrawing groups.[5] The primary drawback is the cost and potential shock-sensitivity of m-CPBA, requiring careful handling, particularly on a large scale.[6]

-

Hydrogen Peroxide in Acetic Acid (Peracetic Acid): This combination forms peracetic acid in situ and is a cost-effective and powerful oxidizing system.[6][7][8] However, the conditions can be harsh (elevated temperatures) and may not be suitable for sensitive substrates. Safety is a major concern, as the combination of H₂O₂ and organic solvents can lead to thermal runaways if not properly controlled.[7][9]

-

"Green" and Catalytic Methods: To mitigate the hazards and costs associated with traditional reagents, newer methods have been developed.

-

Urea-Hydrogen Peroxide (UHP): A stable, solid source of H₂O₂ that is safer to handle.[7]

-

Sodium Percarbonate/Perrhenate System: A catalytic system that uses an inexpensive, solid oxidant.[7]

-

Methyltrioxorhenium (MTO)/H₂O₂: A highly efficient catalytic system for oxidizing pyridines with diverse electronic properties.[5]

-

The cyclopropyl group is generally stable under these oxidative conditions and does not interfere with the N-oxidation process.

General Synthetic Workflow

The synthesis follows a logical and straightforward pathway, starting from the parent cyclopropyl-pyridine and proceeding to the target N-oxide.

// Node Definitions Start [label="Cyclopropyl-Pyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent [label="Oxidizing Agent\n(e.g., m-CPBA, H₂O₂/AcOH)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Reaction [label="N-Oxidation Reaction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup\n& Extraction", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Chromatography\nor Crystallization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Cyclopropyl-Pyridine\nN-Oxide", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond];

// Edges Start -> Reaction [label="Substrate"]; Reagent -> Reaction [label="Reagent"]; Reaction -> Workup [label="Crude Product"]; Workup -> Purification; Purification -> Product [label="Purified Product"]; }

Detailed Experimental Protocol: N-Oxidation using m-CPBA

This protocol provides a robust method for the synthesis of a generic cyclopropyl-pyridine N-oxide, based on standard literature procedures.[10][11]

Materials:

-

Cyclopropyl-pyridine (1.0 eq)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: Dissolve the cyclopropyl-pyridine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Add m-CPBA (1.2 eq) to the solution portion-wise over 15-20 minutes. Causality Note: Slow, portion-wise addition is crucial to control the exothermic reaction and prevent potential side reactions.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture such as 10:1 DCM:Methanol. The product N-oxide is significantly more polar than the starting pyridine.

-

Quenching and Workup: Upon completion, cool the reaction mixture back to 0 °C. Quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Trustworthiness Note: This step neutralizes the m-chlorobenzoic acid byproduct and any remaining m-CPBA, making the extraction safer and more efficient.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM. Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated brine solution to remove residual water-soluble components.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by silica gel column chromatography. The high polarity of the N-oxide typically requires a polar eluent system (e.g., a gradient of methanol in DCM) to achieve good separation. The final product is typically a white or off-white solid.

Chemical Reactivity: A Tale of Two Moieties

The reactivity of cyclopropyl-substituted pyridine N-oxides is a fascinating interplay between the activated aromatic ring and the strained carbocycle.

Reactions at the Pyridine Ring

The N-oxide group acts as a strong electron-donating group through resonance, increasing electron density at the C2 and C4 positions. This makes the ring susceptible to functionalization that is otherwise difficult.

-

Nucleophilic Substitution: The N-oxide can be activated by electrophilic reagents (e.g., POCl₃, Ts₂O, PyBroP), making the C2 and C4 positions highly electrophilic and prone to attack by a wide range of nucleophiles (halides, amines, alkoxides).[12][13] The cyclopropyl group, being a weak electron-donating group, does not significantly hinder these transformations.

-

Boekelheide Rearrangement: For a 2-alkyl-substituted pyridine N-oxide, treatment with an acid anhydride (e.g., acetic anhydride or TFAA) can induce a[4][4]-sigmatropic rearrangement to yield a 2-(acyloxymethyl)pyridine.[14][15] While a direct cyclopropyl substituent at C2 would not undergo this reaction, a 2-(cyclopropylmethyl)pyridine N-oxide would be an excellent substrate, providing a pathway to functionalize the methylene linker.

// Node Definitions Start [label="2-(Cyclopropylmethyl)-\nPyridine N-Oxide", fillcolor="#F1F3F4", fontcolor="#202124"]; Acylation [label="O-Acylation\n(+ Ac₂O)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="N-Acyloxy Pyridinium\nIntermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; Deprotonation [label="Deprotonation\nof Methylene-H", fillcolor="#FBBC05", fontcolor="#202124"]; Ylide [label="Ylide Formation", fillcolor="#FFFFFF", fontcolor="#202124"]; Rearrangement [label="[4][4]-Sigmatropic\nRearrangement", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="2-(Acyloxymethyl)cyclopropyl-\nPyridine", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Acylation; Acylation -> Intermediate1; Intermediate1 -> Deprotonation; Deprotonation -> Ylide; Ylide -> Rearrangement [label="Concerted"]; Rearrangement -> Product; }

Reactions Involving the Cyclopropyl Ring

The high ring strain of the cyclopropyl group makes it susceptible to ring-opening reactions, a pathway not available to other alkyl substituents. This reactivity can be triggered under various conditions.

-

Acid-Mediated Ring Opening: Strong acids can protonate the cyclopropyl ring, leading to a carbocation that can be trapped by nucleophiles. For example, treatment of (cyclopropylmethoxy)azines with concentrated HCl or TFA leads to cleavage of the ether and formation of the corresponding azinone, proceeding through a stabilized cyclopropylmethyl cation intermediate which can rearrange.[4][14] This highlights the lability of the cyclopropylmethyl system under acidic conditions, a key consideration in experimental design.

-

Oxidative C-C Bond Activation: The cyclopropyl ring can undergo oxidative addition to transition metals or be opened by single-electron transfer (SET) processes.[16] While less explored for pyridine N-oxides specifically, one could envision the N-oxide oxygen acting as a directing group, coordinating to a metal catalyst and facilitating a regioselective C-C bond cleavage of the cyclopropyl ring.

Deoxygenation

A critical reaction is the removal of the N-oxide oxygen to revert to the parent pyridine. This is often the final step after the N-oxide has been used to direct substitution. Mild and chemoselective reagents like phosphorus trichloride (PCl₃) or zinc dust in acetic acid are commonly employed.[2]

Applications in Drug Development: A Synergistic Advantage

The combination of a cyclopropyl group and a pyridine N-oxide offers a powerful toolkit for addressing common challenges in medicinal chemistry.

| Feature | Contribution from Cyclopropyl Group | Contribution from Pyridine N-Oxide | Synergistic Outcome |

| Pharmacokinetics (PK) | Metabolic Stability: Blocks CYP-mediated oxidation.[1] | Solubility: The polar N-O bond increases aqueous solubility.[2] | Molecules with improved bioavailability and a more favorable metabolic profile. |

| Pharmacodynamics (PD) | Conformational Rigidity: Locks the molecule in a bioactive conformation, potentially increasing potency. | H-Bonding: Acts as a strong hydrogen bond acceptor, enhancing target interactions.[2] | Enhanced target affinity and specificity through optimized geometry and intermolecular forces. |

| Prodrug Strategy | Structural Scaffold: Provides a stable core for the molecule. | Hypoxia Trigger: Can be enzymatically reduced in hypoxic tumor environments to release an active drug.[4][7] | Targeted drug delivery to solid tumors, reducing systemic toxicity. |

| Synthetic Versatility | Unique Reactivity: Allows for ring-opening functionalizations. | Ring Activation: Directs substitution to C2/C4 positions for library synthesis and SAR studies.[3] | Access to a diverse chemical space for structure-activity relationship (SAR) optimization. |

// Node Definitions Core [label="Cyclopropyl-Pyridine N-Oxide Scaffold", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond]; Cyc_Prop [label="Cyclopropyl Group", fillcolor="#34A853", fontcolor="#FFFFFF"]; PNO_Prop [label="Pyridine N-Oxide", fillcolor="#EA4335", fontcolor="#FFFFFF"];

MetStab [label="↑ Metabolic Stability", fillcolor="#F1F3F4", fontcolor="#202124"]; Conform [label="↑ Conformational Rigidity", fillcolor="#F1F3F4", fontcolor="#202124"];

Solubility [label="↑ Aqueous Solubility", fillcolor="#F1F3F4", fontcolor="#202124"]; H_Bond [label="↑ H-Bond Acceptance", fillcolor="#F1F3F4", fontcolor="#202124"]; Prodrug [label="Hypoxia Prodrug Trigger", fillcolor="#F1F3F4", fontcolor="#202124"];

Outcome [label="Optimized Drug Candidate\n(Improved ADMET & Potency)", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse];

// Edges Core -> Cyc_Prop; Core -> PNO_Prop;

Cyc_Prop -> MetStab; Cyc_Prop -> Conform;

PNO_Prop -> Solubility; PNO_Prop -> H_Bond; PNO_Prop -> Prodrug;

MetStab -> Outcome; Conform -> Outcome; Solubility -> Outcome; H_Bond -> Outcome; Prodrug -> Outcome; }

Conclusion and Future Outlook

Cyclopropyl-substituted pyridine N-oxides represent a synthetically accessible and highly valuable class of compounds. By leveraging the well-established chemistry of N-oxidation, researchers can readily access these scaffolds. The true value lies in the dual functionality: the N-oxide serves as a versatile synthetic handle for ring functionalization and as a tool to enhance pharmacokinetic properties, while the cyclopropyl group provides metabolic stability and conformational control.

Future research will likely focus on exploring the unique reactivity of the strained cyclopropyl ring under the influence of the N-oxide, potentially uncovering novel transition-metal-catalyzed ring-opening and functionalization pathways. As the demand for drug candidates with superior ADMET profiles continues to grow, the strategic incorporation of the cyclopropyl-pyridine N-oxide motif is poised to become an increasingly important strategy in the medicinal chemist's arsenal.

References

-

Londregan, A. T., Curto, J. M., Hastry, E., Rose, C. R., & Berritt, S. (2023). Preparation of Azinones from (Cyclopropylmethoxy)azine Ethers. The Journal of Organic Chemistry, 88(9), 5671–5675. [Link]

-

Boekelheide, V., & Linn, W. J. (1954). Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes. Journal of the American Chemical Society, 76(5), 1286–1291. [Link]

-

Kłopotowski, M., & Bielenica, A. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. [Link]

-

Silverman, R. B., & Zhuang, Z. (2016). A Biomimetic Study of the Behavior of N-Cyclopropyl-Based Single Electron Transfer Probes in the Context of Monoamine Oxidase-Catalyzed Oxidations. The Journal of Organic Chemistry. [Link]

-

Nagy, T., et al. (2014). Preparation of Pyridine N-oxide Derivatives in Microreactor. Periodica Polytechnica Chemical Engineering, 58(2), 51-58. [Link]

-

Roy, A., et al. (2019). Pyridine N-oxides as coformers in the development of drug cocrystals. RSC Publishing. [Link]

-

Nagy, T., et al. (2014). Preparation of Pyridine N-oxide Derivatives in Microreactor. Periodica Polytechnica. [Link]

-

Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001(i), 242-268. [Link]

-

Organic Syntheses. Pyridine-N-oxide. Organic Syntheses Procedure. [Link]

-

Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

-

Das, S., et al. (2021). Recent Progress on Pyridine N-Oxide in Organic Transformations: A Review. Request PDF. [Link]

-

Reddy, K. L., et al. (2007). Efficient Synthesis of N-Oxide Derivatives: Substituted 2-(2-(Pyridyl-N-oxide)methylsulphinyl)benzimidazoles. ResearchGate. [Link]

-

PrepChem. (2023). Preparation of 4-chloropyridine N-oxide. PrepChem.com. [Link]

- Google Patents. (2022). Synthesis process of pyridine-N-oxide. CN115160220A.

-

Hobbs, P. T. (1985). SYNTHESIS AND USE OF AN IMMOBILIZED CATALYST FOR THE N-OXIDATION OF 2-CHLOROPYRIDINE. DORAS | DCU Research Repository. [Link]

-

Organic Chemistry Portal. (2022). Pyridine N-oxide derivatives. organic-chemistry.org. [Link]

-

Stahla, M., et al. (2013). 2Methylpyridine N-oxidation runaway studies. ResearchGate. [Link]

-

Londregan, A. T., et al. (2011). Mild addition of nucleophiles to pyridine-N-oxides. PubMed. [Link]

-

Londregan, A. T., et al. (2016). Preparation of Heteroaryl Ethers from Azine N-Oxides and Alcohols. PubMed. [Link]

Sources

- 1. hyphadiscovery.com [hyphadiscovery.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. arkat-usa.org [arkat-usa.org]

- 6. pp.bme.hu [pp.bme.hu]

- 7. pp.bme.hu [pp.bme.hu]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]

- 12. Mild addition of nucleophiles to pyridine-N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Preparation of Heteroaryl Ethers from Azine N-Oxides and Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

The Thermodynamic Stability of the Cyclopropyl Ring in Pyridine N-Oxides: A Balancing Act of Strain and Electronics

An In-depth Technical Guide for Researchers

Introduction

In the landscape of medicinal chemistry, the cyclopropyl group and the pyridine N-oxide moiety are both celebrated for their ability to confer advantageous properties to bioactive molecules. The cyclopropyl ring, a motif of high strain energy, is frequently incorporated to enhance metabolic stability, modulate lipophilicity, and enforce a rigid conformation favorable for target binding.[1][2][3] Concurrently, the pyridine N-oxide functionality is a versatile tool used to alter a compound's electronic profile, improve aqueous solubility, and serve as a key pharmacophore or a prodrug component.[4][5]

The confluence of these two structural features within a single molecule presents a critical question for drug development professionals: How does the potent electronic influence of the pyridine N-oxide affect the inherent thermodynamic instability of the cyclopropyl ring? This guide provides an in-depth analysis of the underlying principles governing this interaction, offering a framework for predicting and assessing the stability of cyclopropyl-substituted pyridine N-oxides. We will explore the fundamental properties of each moiety, the potential for their thermodynamic interplay, and the experimental and computational workflows required to validate stability in a research setting.

The Cyclopropyl Ring: A Primer on Inherent Strain

The cyclopropyl group's utility is a direct consequence of its unique physical and electronic properties, which are rooted in its significant ring strain.[6] This strain is a combination of two factors:

-

Angle Strain: The C-C-C bond angles are constrained to 60°, a severe deviation from the ideal 109.5° for sp³-hybridized carbons.[7][8]

-

Torsional Strain: The C-H bonds on adjacent carbon atoms are in a fully eclipsed conformation, further increasing the ring's potential energy.[9][10]

This accumulation of strain results in weakened C-C bonds and a high heat of formation, making the ring susceptible to cleavage to form more stable, open-chain structures.[6][7] The generally accepted value for the total strain energy of cyclopropane is approximately 27.5 kcal/mol.[2][11]

| Cycloalkane | Total Strain Energy (kcal/mol) |

| Cyclopropane | ~27.5 [11][12] |

| Cyclobutane | ~26.3[9] |

| Cyclopentane | ~6.2 |

| Cyclohexane | ~0 (Reference) |

| Table 1: Comparison of ring strain energies for common cycloalkanes, highlighting the significant instability of the three-membered ring. |

Electronically, the C-C bonds of a cyclopropane ring possess significant p-character, often described using the Walsh or Coulson-Moffitt bonding models.[13][14] This allows the cyclopropyl group to act as an electron donor through conjugation with adjacent π-systems or p-orbitals, a property that is critical to its interaction with aromatic systems like pyridine.[1][14]

The Pyridine N-Oxide: A Moiety of Electronic Duality

The introduction of an N-oxide group fundamentally alters the electronic landscape of a pyridine ring.[4] The highly polar, dative N⁺-O⁻ bond imparts a dualistic electronic character.

-

π-Donation (Resonance): The oxygen atom can donate a lone pair of electrons into the aromatic system, increasing electron density at the ortho (2,6) and para (4) positions. This makes the ring more susceptible to electrophilic attack at these positions compared to the parent pyridine.[4][15][16]

-

σ-Acceptor (Induction): The high electronegativity of the oxygen atom creates a strong inductive withdrawal of electron density from the ring through the N-O sigma bond.[4]

This electronic perturbation drastically changes the reactivity and physicochemical properties of the pyridine ring. The N-oxide group increases water solubility, modulates basicity, and can act as a mild oxidizing agent in various transformations.[4][5][17]

Thermodynamic Interplay: Destabilization vs. Stabilization

When a cyclopropyl ring is attached to a pyridine N-oxide, the thermodynamic stability of the strained ring becomes a function of this complex electronic environment. The net effect is likely dependent on the position of substitution (ortho, meta, or para) and the presence of other substituents on the pyridine ring.

Potential Destabilizing Pathways

-

Electron Withdrawal and Bond Weakening: If the inductive-withdrawing effect of the N-oxide dominates, or if other strong electron-withdrawing groups are present on the pyridine ring, the resulting electron deficiency could weaken the adjacent C-C bonds of the cyclopropyl ring. This would lower the activation energy for thermal or acid-catalyzed ring-opening.[6] Electron-withdrawing groups on a pyridine N-oxide have been shown to shorten and strengthen the N-O bond, indicating a significant pull of electron density from the ring system.[18][19]

-

Oxidative Ring Opening: Pyridine N-oxides can act as oxygen transfer agents. In biological systems, Cytochrome P450 (CYP) enzymes can mediate the oxidation of cyclopropylamines, leading to ring-opened reactive intermediates. It is plausible that an intramolecular or intermolecular oxidative process involving the N-oxide could initiate a radical-mediated ring-opening of the cyclopropyl group, especially under photochemical or specific metabolic conditions.[20][21]

Potential Stabilizing Effects

-

Conjugative Stabilization: When attached at the 2- or 4-position, the cyclopropyl ring is well-positioned to interact with the π-system of the pyridine N-oxide. The cyclopropyl group acts as an electron donor, and the N-oxide can also act as a π-donor.[1][4] This "push-push" electronic interaction could lead to a degree of conjugative stabilization, delocalizing electron density and potentially reinforcing the strained C-C bonds, analogous to the stabilization seen in other arylcyclopropanes.[1]

Assessing Stability: A Guide to Methodologies

Direct experimental or computational evaluation is essential to determine the stability of a specific cyclopropyl-substituted pyridine N-oxide.

Computational Chemistry Workflow

Computational methods, particularly Density Functional Theory (DFT), provide a powerful in silico tool for predicting thermodynamic stability before committing to synthesis.

Step-by-Step Computational Protocol:

-

Geometry Optimization: Perform a full geometry optimization of the cyclopropyl-pyridine N-oxide molecule using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).

-

Frequency Calculation: Conduct a frequency calculation on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies). This also provides thermochemical data like Gibbs free energy.

-

Strain Energy Calculation: Design an isodesmic or homodesmotic reaction. These are hypothetical reactions where the number and type of bonds are conserved on both sides, minimizing errors in calculation. By comparing the calculated enthalpy change of the reaction for the strained molecule against strain-free reference compounds, the ring strain energy can be accurately determined.

-

Transition State (TS) Search: Model the ring-opening reaction. Perform a transition state search to locate the highest energy point (saddle point) along the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculation: From the located transition state, run an IRC calculation in both forward and reverse directions. This confirms that the transition state correctly connects the intact reactant with the ring-opened product.

-

Activation Energy (ΔG‡) Calculation: The difference in Gibbs free energy between the transition state and the reactant provides the activation energy for ring-opening. A higher activation energy implies greater kinetic stability.

Experimental Protocols

Protocol 1: Synthesis of a Model Compound (4-Cyclopropylpyridine N-Oxide)

This protocol describes the oxidation of the parent pyridine to the corresponding N-oxide, a common and effective method.[5][22][23]

-

Objective: To synthesize 4-cyclopropylpyridine N-oxide for stability studies.

-

Materials: 4-cyclopropylpyridine, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM), saturated sodium bicarbonate solution, sodium sulfate, silica gel.

-

Procedure:

-

Dissolve 4-cyclopropylpyridine (1.0 eq) in DCM in a round-bottom flask equipped with a stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.1 - 1.5 eq) portion-wise over 15 minutes, ensuring the temperature does not rise significantly.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct.

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure 4-cyclopropylpyridine N-oxide.

-

-

Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol 2: Thermal Stability Assessment via Gas-Phase Thermolysis

This method directly probes the kinetic stability of the molecule by determining the temperature required to induce rearrangement or decomposition.[24][25]

-

Objective: To determine the activation energy for the thermal rearrangement of a cyclopropyl-pyridine N-oxide.

-

Apparatus: A flow-based pyrolysis apparatus or a sealed-tube system, gas chromatograph with a mass spectrometer detector (GC-MS), internal standard (e.g., dodecane).

-

Procedure:

-

Prepare several sealed quartz tubes, each containing a solution of the purified cyclopropyl-pyridine N-oxide and a known concentration of an internal standard in a high-boiling, inert solvent (e.g., tetradecane).

-

Place the tubes in a temperature-controlled oven or heating block set to a specific temperature (e.g., starting at 200 °C).

-

Remove tubes at timed intervals (e.g., 0, 30, 60, 120, 240 minutes).

-

Immediately cool the tubes in an ice bath to quench the reaction.

-

Analyze the contents of each tube by GC-MS. Quantify the disappearance of the starting material relative to the internal standard and identify any new products formed (e.g., ring-opened isomers).

-

Repeat the experiment at several higher temperatures (e.g., 220 °C, 240 °C, 260 °C).

-

Calculate the first-order rate constant (k) at each temperature.

-

Construct an Arrhenius plot (ln(k) vs. 1/T) to determine the activation energy (Ea) for the thermal decomposition/rearrangement.

-

-

Interpretation: A higher activation energy indicates greater thermodynamic stability. The identity of the products will confirm the reaction pathway (e.g., simple ring-opening vs. more complex rearrangement).

Implications in Drug Development and Medicinal Chemistry

Understanding the stability of the cyclopropyl-pyridine N-oxide system is not merely an academic exercise; it has profound implications for drug design and safety.

-

Metabolic Stability vs. Bioactivation: The cyclopropyl group is often installed to block sites of oxidative metabolism.[2][20] However, if the pyridine N-oxide moiety renders the ring susceptible to opening, it could create a metabolic liability instead of solving one. Ring-opening can lead to the formation of reactive metabolites capable of forming covalent adducts with proteins, a common mechanism for drug-induced toxicity.[20]

-

Prodrug Design: Pyridine N-oxides are sometimes used as prodrugs, designed to be reduced to the active parent pyridine in hypoxic environments, such as solid tumors.[4] In this context, the cyclopropyl ring must remain stable under physiological conditions until the N-oxide is reduced. Premature ring-opening would lead to an inactive or potentially toxic off-target compound.

-

Chemical Stability and Shelf-Life: The inherent stability of the molecule is crucial for formulation and storage. A compound prone to thermal rearrangement could have a limited shelf-life or require special handling, increasing the cost and complexity of development.

Conclusion

The thermodynamic stability of a cyclopropyl ring attached to a pyridine N-oxide is governed by a delicate balance between the ring's inherent strain and the dualistic electronic effects of the N-oxide. While no universal rule applies, a systematic evaluation suggests that the potential for destabilization via inductive electron withdrawal or oxidative pathways is a significant concern that must be addressed. Conversely, potential stabilization through electronic conjugation may occur but should not be assumed.

For researchers and drug development professionals, it is imperative to move beyond theoretical postulation. The application of robust computational workflows to predict activation barriers for ring-opening, combined with definitive experimental validation through controlled thermolysis and metabolic studies, is the only reliable path forward. By rigorously characterizing the stability of these hybrid structures, we can fully harness their combined benefits while mitigating the risks of unforeseen reactivity and metabolic bioactivation, ultimately leading to the design of safer and more effective therapeutics.

References

- BenchChem.

- National Institutes of Health (NIH). Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes.

- Grokipedia. Pyridine-N-oxide.

- Docentes FCT NOVA. Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry.

- Fiveable. Cyclopropyl Definition - Organic Chemistry Key Term.

- Chem.ucla.edu. Ring Strain in Cycloalkanes.

- BenchChem. Applications in medicinal chemistry for cyclopropyl-containing compounds.

- Grokipedia. Cyclopropyl group.

- Scientific Update. The Cyclopropyl Group in Medicinal Chemistry.

- ACS Publications. Strain Energy of Small Ring Hydrocarbons.

- ResearchGate.

- Master Organic Chemistry. Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane.

- Wikipedia. Cyclopropane.

- ResearchGate. Oxidative ring opening of cyclopropylamines into 1,2‐dioxolanes.

- Hypha Discovery Blogs. Metabolism of cyclopropyl groups.

- Wikipedia. Pyridine-N-oxide.

- National Center for Biotechnology Information. Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects.

- ResearchGate. Electrochemical Ring-Opening of Cyclopropylamides with Alcohols toward the Synthesis of 1,3-Oxazines | Request PDF.

- ACS Publications. Advances in the Synthesis of Cyclopropylamines | Chemical Reviews.

- ResearchGate. (PDF) Heteroarene N -Oxides as Oxygen Source in Organic Reactions.

- Arkivoc. Recent trends in the chemistry of pyridine N-oxides.

- ResearchGate. Photolysis and thermolysis of (iodomethyl)

- MDPI. Gas Phase Thermal Reactions of exo-8-Cyclopropyl-bicyclo[4.2.0]oct-2-ene (1-exo).

- ResearchGate. Substituent effect on the properties of pyridine-N-oxides.

- MDPI. Gas Phase Thermal Reactions of exo-8-Cyclopropyl-bicyclo[4.2.0]oct-2-ene (1-exo).

- Houben-Weyl Methods of Organic Chemistry. Thermal Rearrangements of Cyclopropanes and Cyclobutanes.

- Wikipedia. Cyclopropyl group.

- Pearson.

- University of Basrah. Chapter 5: Typical Reactivity of Pyridines, Quinolines and Isoquinolines.

- BenchChem. Preserving Cyclopropane Integrity in Chemical Reactions.

- ACS Publications. Low-temperature thermolysis of cyclopropyl nitrites.

- Royal Society of Chemistry.

- Chemistry Stack Exchange.

- MDPI.

- Semantic Scholar.

- MDPI.

- YouTube. Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides.

- National Center for Biotechnology Information. Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides.

- Organic Chemistry Portal.

- ACS Publications. The Rearrangement of Substituted Pyridine N-Oxides with Acetic Anhydride.

Sources

- 1. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scientificupdate.com [scientificupdate.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. grokipedia.com [grokipedia.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fiveable.me [fiveable.me]

- 8. grokipedia.com [grokipedia.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Cyclopropane - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Cyclopropyl group - Wikipedia [en.wikipedia.org]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. b. At what position does pyridine-N-oxide undergo electrophilic a... | Study Prep in Pearson+ [pearson.com]

- 16. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 17. researchgate.net [researchgate.net]

- 18. Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. hyphadiscovery.com [hyphadiscovery.com]

- 21. Radical generation enabled by photoinduced N–O bond fragmentation - Chemical Science (RSC Publishing) DOI:10.1039/D2SC02953G [pubs.rsc.org]

- 22. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 23. arkat-usa.org [arkat-usa.org]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

Electronic Effects of Cyclopropyl Group on Pyridine N-Oxide Reactivity

Topic: Electronic Modulation of Pyridine N-Oxide Reactivity via Cyclopropyl Substituents Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.

A Guide to Scaffold Tuning in Drug Discovery

Executive Summary

The incorporation of cyclopropyl (cPr) groups into heteroaromatic scaffolds is a high-value strategy in modern drug design, offering improved metabolic stability, potency, and solubility without the lipophilic penalty of standard alkyl groups. When applied to Pyridine N-Oxides (PyNOs) —versatile synthons in C–H activation chemistry—the cyclopropyl group introduces a unique electronic perturbation.

Unlike standard alkyls (e.g., isopropyl), the cyclopropyl group acts as a

Theoretical Framework: The Electronic Anomaly

To predict reactivity, one must understand the orbital overlap between the strained cyclopropane ring and the polarized N-oxide bond.

The Walsh Orbital Interaction

The cyclopropyl group is not merely a steric spacer. Its C–C bonds possess high

-

-Induction: The

-

-Donation: In the bisected conformation (where the cyclopropyl C–H bond aligns parallel to the pyridine

The Pyridine N-Oxide Dipole

The PyNO moiety exhibits a "push-pull" mechanism:

-

Inductive Pull: The oxygen atom is highly electronegative, withdrawing density from the ring (

-acceptor). -

Resonance Push: The oxygen lone pair donates density back into the ring at C2 and C4 (

-donor).

The Combined Vector

When a cyclopropyl group is attached to the PyNO ring (e.g., at C4), its

| Substituent (Para) | Electronic Character | |||

| -CH(CH | -0.15 | -0.04 | -0.11 | Weak Donor |

| -cPr (Cyclopropyl) | -0.21 | +0.01 | -0.22 | Strong Donor / Weak Acceptor |

| -OCH | -0.27 | +0.29 | -0.56 | Strong Donor |

Data derived from Hansch & Leo standards.

Visualization: Electronic Interaction Map

The following diagram illustrates the competing electronic forces stabilizing the PyNO intermediate.

Figure 1: Vector map of electronic density transfer. Note the unique dual nature of the cyclopropyl group compared to the strictly withdrawing/donating nature of other substituents.

Reactivity & Regioselectivity[1][2][3][4][5][6][7]

The presence of a cyclopropyl group alters the regioselectivity of C–H activation reactions, particularly under Fagnou conditions (Pd-catalyzed).

Impact on C-H Acidity (The CMD Mechanism)

Palladium-catalyzed C–H activation of PyNOs typically proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. This mechanism is sensitive to the acidity of the ring protons.

-

Observation: A cyclopropyl group at C3 is an Electron Donating Group (EDG). It increases electron density at the adjacent C2 and C4 positions.[1]

-

Consequence: This decreases the acidity of the C2-H and C4-H bonds.

-

Result: In 3-cyclopropylpyridine N-oxide, C–H activation is often directed to C6 (the less hindered, more acidic position), whereas electron-withdrawing groups at C3 would direct to C2.

Nucleophilic Attack (Boekelheide & Grignard)

PyNOs are susceptible to nucleophilic attack at C2/C6.

-

Steric vs. Electronic: While the cyclopropyl group is electronically stabilizing, it is sterically demanding. A cPr group at C3 will block nucleophilic attack at C2, forcing substitution to C6 or C4.

Experimental Protocols

Protocol A: Synthesis of 4-Cyclopropylpyridine N-Oxide

Rationale: Direct oxidation is more efficient than installing the sensitive cPr group on the N-oxide.

-

Suzuki Coupling:

-

Reagents: 4-Bromopyridine HCl (1.0 eq), Cyclopropylboronic acid (1.5 eq), Pd(dppf)Cl

(5 mol%), K -

Solvent: Toluene/H

O (3:1). -

Conditions: 100°C, 12 h, Argon atmosphere.

-

Workup: Extract with EtOAc, wash with brine.

-

-

Oxidation:

-

Reagents: 4-Cyclopropylpyridine (from step 1), m-CPBA (1.2 eq).

-

Solvent: DCM (0°C to RT).

-

Mechanism: Electrophilic attack of peracid on the nitrogen lone pair. The cPr group makes the nitrogen more nucleophilic than in unsubstituted pyridine, accelerating this step.

-

Purification: Quench with sat. NaHCO

. Chromatography on neutral alumina (Silica can degrade N-oxides).

-

Protocol B: Regioselective C-H Arylation (Fagnou-Type)

Target: C2-Arylation of 4-Cyclopropylpyridine N-Oxide.

-

Setup: In a glovebox, combine 4-cPr-PyNO (1.0 eq), Aryl Bromide (1.2 eq), Pd(OAc)

(5 mol%), P(t-Bu) -

Solvent: Toluene (anhydrous).

-

Reaction: Heat to 110°C for 16 h in a sealed tube.

-

Note on Regioselectivity: Since C4 is blocked by cPr, and the molecule is symmetric, arylation occurs at C2. The cPr group's electron donation makes the C2-H less acidic than in a nitro-variant, requiring the highly active P(t-Bu)

ligand and higher temperatures.

Workflow Diagram

Figure 2: Step-by-step synthesis and functionalization workflow. The N-oxide installation is performed prior to C-H functionalization to utilize the oxygen as a directing group.

Case Studies & Applications

Case Study: Metabolic Stability

In the development of kinase inhibitors, replacing an isopropyl group with a cyclopropyl group on a PyNO scaffold often reduces CYP450 metabolism. The C–H bonds of the cyclopropane ring are stronger (approx. 106 kcal/mol) than the methine C–H of an isopropyl group (approx. 95 kcal/mol), making the cPr group resistant to oxidative radical abstraction.

Case Study: Solubility

The PyNO moiety is highly polar.[1] Coupling it with a cyclopropyl group (which is lipophilic but compact) creates a balanced "amphiphilic" patch. This often results in better aqueous solubility compared to phenyl-substituted analogs, as the PyNO oxygen can accept hydrogen bonds from water.

References

-

Fagnou, K., et al. (2005).[2][3] "A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides." Journal of the American Chemical Society.[2][4][3]

-

Charette, A. B., et al. (2016). "Cyclopropane derivatives as reagents in organic synthesis." Chemical Reviews.

-

Hansch, C., Leo, A., & Taft, R. W. (1991). "A survey of Hammett substituent constants and resonance and field parameters." Chemical Reviews.

-

Walsh, A. D. (1949). "The structures of ethylene oxide, cyclopropane, and related molecules."[5] Transactions of the Faraday Society.

-

Duan, X. F., et al. (2023).[6] "Chemo- and Regioselective Alkylation of Pyridine N-Oxides with Titanacyclopropanes." Organic Letters.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 5. Background of Walsh Cyclopropane Molecular Orbitals [homepages.bluffton.edu]

- 6. Chemo- and Regioselective Alkylation of Pyridine N-Oxides with Titanacyclopropanes [organic-chemistry.org]

Crystal structure and conformation of 3-Cyclopropylpyridine 1-oxide

An In-Depth Technical Guide to the Predicted Crystal Structure and Conformation of 3-Cyclopropylpyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyclopropylpyridine 1-oxide is a heterocyclic compound of interest in medicinal chemistry and materials science due to the unique electronic and steric properties conferred by the cyclopropyl group and the N-oxide functionality. While a definitive experimental crystal structure has not been reported in the reviewed literature, this guide provides a comprehensive analysis of its expected solid-state architecture and conformational preferences. By synthesizing data from closely related analogs, this document offers valuable insights into the probable synthesis, crystal packing, conformational analysis, and spectroscopic signatures of the title compound. Furthermore, a detailed computational workflow is proposed as a robust method for de novo structure prediction.

Introduction: The Rationale for Investigation

Pyridine N-oxides are a well-established class of compounds with diverse applications, ranging from synthetic intermediates to components of biologically active molecules.[1] The N-oxide moiety enhances the electron-donating ability of the pyridine ring, influencing its reactivity and potential as a ligand in coordination chemistry.[2] The introduction of a cyclopropyl group at the 3-position introduces a degree of conformational rigidity and unique electronic properties stemming from the strained three-membered ring. Understanding the three-dimensional structure of 3-cyclopropylpyridine 1-oxide is crucial for predicting its intermolecular interactions, solubility, and ultimately, its utility in drug design and crystal engineering.[3] This guide will extrapolate from known crystal structures of related compounds to build a predictive model of its solid-state behavior.

Synthesis and Crystallization: A Proposed Methodology

The synthesis of 3-cyclopropylpyridine 1-oxide is anticipated to follow established protocols for the N-oxidation of substituted pyridines. A common and effective method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), in a suitable solvent like dichloromethane.[4][5]

Experimental Protocol: Synthesis and Crystallization

-

Dissolution: Dissolve 3-cyclopropylpyridine in dichloromethane (CH₂Cl₂) at room temperature.

-

Oxidation: Slowly add a solution of mCPBA (1.1 equivalents) in CH₂Cl₂ to the stirring solution of 3-cyclopropylpyridine. The reaction is typically exothermic and may require cooling in an ice bath to maintain a controlled temperature.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess peroxy acid and the m-chlorobenzoic acid byproduct.

-

Extraction: Separate the organic layer and extract the aqueous layer with CH₂Cl₂. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.